Bis(1,3-dithian-2-yl)methane-d2
Overview
Description
Bis(1,3-dithian-2-yl)methane-d2: is a deuterium-labeled compound with the molecular formula C9H14D2S4 and a molecular weight of 254.50 . This compound is primarily used in research settings, particularly in the fields of proteomics and organic chemistry . The deuterium labeling allows for the study of metabolic pathways and reaction mechanisms in a more precise manner.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1,3-dithian-2-yl)methane-d2 typically involves the deuterium exchange of Bis(1,3-dithian-2-yl)methane. This process can be achieved through the reaction of Bis(1,3-dithian-2-yl)methane with deuterium oxide (D2O) under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, it is likely that the process involves large-scale deuterium exchange reactions similar to those used in laboratory settings. The compound is then purified and characterized to ensure its suitability for research applications.
Chemical Reactions Analysis
Types of Reactions: Bis(1,3-dithian-2-yl)methane-d2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane rings to thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiane rings act as leaving groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol groups.
Substitution: Various substituted dithiane derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, Bis(1,3-dithian-2-yl)methane-d2 is used as a building block for the synthesis of more complex molecules. Its deuterium labeling makes it valuable for studying reaction mechanisms and kinetics using nuclear magnetic resonance (NMR) spectroscopy.
Biology and Medicine: The compound is used in metabolic research to trace the pathways of biochemical reactions in vivo. Its stable isotope labeling allows for precise tracking of metabolic processes without altering the biological activity of the molecules involved.
Mechanism of Action
The mechanism of action of Bis(1,3-dithian-2-yl)methane-d2 is primarily related to its role as a labeled compound in research. The deuterium atoms in the molecule allow for the tracking of the compound through various chemical and biological processes. This enables researchers to study the pathways and mechanisms of reactions with high precision.
Comparison with Similar Compounds
Bis(1,3-dithian-2-yl)methane: The non-deuterated version of the compound.
1,3-Dithiane: A simpler dithiane compound without the methylene bridge.
2,2’-Methylenebis(1,3-dithiane): Another dithiane derivative with a different substitution pattern.
Uniqueness: The primary uniqueness of Bis(1,3-dithian-2-yl)methane-d2 lies in its deuterium labeling. This feature makes it particularly valuable for research applications that require precise tracking of molecules, such as metabolic studies and reaction mechanism investigations.
Properties
IUPAC Name |
2-deuterio-2-[(2-deuterio-1,3-dithian-2-yl)methyl]-1,3-dithiane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16S4/c1-3-10-8(11-4-1)7-9-12-5-2-6-13-9/h8-9H,1-7H2/i8D,9D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJKPLNHQJEQOL-XETGXLELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)CC2SCCCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(SCCCS1)CC2(SCCCS2)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483966 | |
Record name | Bis(1,3-dithian-2-yl)methane-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105479-87-6 | |
Record name | 1,3-Dithiane-2-d, 2,2′-methylenebis- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105479-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(1,3-dithian-2-yl)methane-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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